Melatonin Methoxy-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

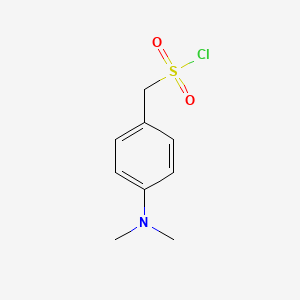

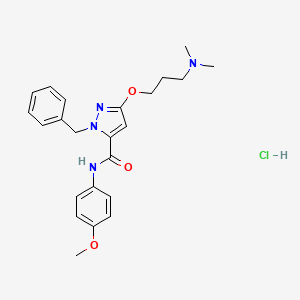

Melatonin Methoxy-d3, also known as C13H16N2O2, is a compound with a molecular weight of 235.30 g/mol . It is a variant of melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles . The molecular formula of Melatonin Methoxy-d3 is C13H16N2O2 . The IUPAC name for this compound is N - [2- [5- (trideuteriomethoxy)-1 H -indol-3-yl]ethyl]acetamide .

Synthesis Analysis

The synthesis of melatonin, including Melatonin Methoxy-d3, involves a four-step reaction with L-tryptophan being one of the crucial precursors . The enzymes involved in melatonin synthesis have low specificity and catalytic efficiency. Enhancing enzyme activity through site-directed mutation, directed evolution, or promotion of cofactor synthesis can increase the metabolic flow and promote microbial melatonin production .

Molecular Structure Analysis

The molecular structure of Melatonin Methoxy-d3 includes a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of the compound is 235.140007995 g/mol, and it has a monoisotopic mass of 235.140007995 g/mol . The compound has a topological polar surface area of 54.1 Ų and a heavy atom count of 17 .

Physical And Chemical Properties Analysis

Melatonin Methoxy-d3 has several computed properties. It has a molecular weight of 235.30 g/mol and an XLogP3 of 0.8 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 and an exact mass of 235.140007995 g/mol . Its complexity is calculated to be 270 .

Scientific Research Applications

- Anti-Cancer Effects : Melatonin exhibits remarkable anti-cancer properties. It protects cells from adverse effects, including carcinogenesis. The mechanisms involve G-protein coupled MT1 and MT2 receptors, apoptosis induction, cell cycle arrest, inhibition of metastasis, and antioxidant activity .

- Clinical Evidence : High doses of melatonin have been effective in arresting tumor growth and improving quality of life markers in patients with solid metastatic tumors .

Cancer Prevention and Treatment

Mechanism of Action

Target of Action

Melatonin Methoxy-d3, also known as Melatonin, is a neuro-hormone that primarily targets the melatonin receptor type 1A . This receptor is a G-protein coupled receptor, which plays a key role in the regulation of the circadian rhythm . Melatonin also binds to cytoplasmic and intra-nuclear receptors, allowing it to regulate the expression of key mediators of different signaling pathways .

Mode of Action

Melatonin interacts with its targets through both receptor-mediated and non-receptor mediated pathways . It binds to the melatonin receptor type 1A, which then acts on adenylate cyclase, leading to the inhibition of a cAMP signal transduction pathway .

Biochemical Pathways

Melatonin affects various signaling pathways. It can regulate the signaling output of pathways involved in inflammation by acting as an anti-oxidant molecule . It also has the ability to activate its receptors located at the cellular membrane and in the nucleus of the cells, altering normal cellular functions and affecting the expression of key mediators of different signaling pathways . Dysregulation in the MAPK pathway, for instance, is implicated in the evolution of several types of cancer .

Pharmacokinetics

The pharmacokinetics of Melatonin Methoxy-d3 is complex and can be influenced by various factors . It is a derivative of tryptophan and its bioavailability after oral administration ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and certain medications like fluvoxamine can affect its pharmacokinetics .

Result of Action

The actions of Melatonin Methoxy-d3 are multidimensional. It is associated with the advancement of apoptosis, the arrest of the cell cycle, inhibition of metastasis, and antioxidant activity . For example, Melatonin reduced MMP-9 expression in nasopharyngeal carcinoma and oral carcinoma by inhibiting the binding affinity of transcription factor SP-1 to DNA; this led to reduced cell migration potential and EMT .

Action Environment

The effects of Melatonin Methoxy-d3 can be influenced by environmental factors. Its synthesis and secretion are regulated by the suprachiasmatic nucleus (SCN) through a complex neural network . The secretion of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Melatonin Methoxy-d3 involves the modification of the natural hormone melatonin by replacing one of its hydrogen atoms with a deuterium atom. This can be achieved through a multi-step synthesis process that involves the use of various reagents and catalysts.", "Starting Materials": [ "N-Acetyl-5-methoxytryptamine (melatonin)", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Chloroform (CHCl3)", "Sodium sulfate (Na2SO4)", "Magnesium sulfate (MgSO4)", "Ethyl acetate (CH3COOCH2CH3)", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "Step 1: Melatonin is dissolved in D2O and treated with NaBH4 to reduce the carbonyl group to a hydroxyl group, yielding N-acetyl-5-methoxytryptophol.", "Step 2: The resulting compound is then treated with methanol and HCl to form the methyl ether derivative, N-acetyl-5-methoxytryptophol methyl ether.", "Step 3: The methyl ether derivative is then reacted with NaOH to form the sodium salt, which is then acidified to yield N-acetyl-5-methoxytryptophol.", "Step 4: The final step involves the deuteration of N-acetyl-5-methoxytryptophol using deuterium oxide and a deuterium exchange catalyst such as Pd/C to yield Melatonin Methoxy-d3." ] } | |

CAS RN |

60418-64-6 |

Product Name |

Melatonin Methoxy-d3 |

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

235.301 |

IUPAC Name |

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |

InChI Key |

DRLFMBDRBRZALE-BMSJAHLVSA-N |

SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

synonyms |

N-[2-[5-(methoxy-d3)-1H-indol-3-yl]ethyl]-acetamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)